molecular formula C10H10BrNO2 B8807058 N-[2-(2-bromoacetyl)phenyl]acetamide

N-[2-(2-bromoacetyl)phenyl]acetamide

Cat. No.: B8807058
M. Wt: 256.10 g/mol
InChI Key: YLLLGHVLWVDLIR-UHFFFAOYSA-N
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Description

N-[2-(2-Bromoacetyl)phenyl]acetamide is an organic compound featuring an acetamide group attached to an ortho-substituted phenyl ring bearing a bromoacetyl moiety. This structure combines the reactivity of the bromoacetyl group—a potent alkylating agent—with the hydrogen-bonding capacity of the acetamide functionality. The compound is synthesized via bromination of N-(2-acetylphenyl)acetamide or through direct acetylation and subsequent halogenation of substituted anilines . Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. The bromoacetyl group renders it highly reactive in nucleophilic substitution reactions, making it valuable in pharmaceutical and materials science for synthesizing heterocycles or covalent inhibitors .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-[2-(2-bromoacetyl)phenyl]acetamide

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

YLLLGHVLWVDLIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Benzoylphenyl)-2-bromoacetamide (CAS 14439-71-5)

  • Structure : Replaces the acetyl group with benzoyl (C₆H₅CO−).
  • Reactivity : The electron-withdrawing benzoyl group reduces nucleophilic reactivity compared to the acetyl-substituted parent compound.
  • Applications : Used in photodynamic therapy research due to enhanced stability under UV light .
  • Safety : Classified as hazardous (GHS08) due to acute toxicity and skin irritation .

N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (CAS 2537-62-)

  • Structure: Incorporates a diazenyl linker and nitro/cyano groups.
  • Properties : Exhibits strong absorption in the visible spectrum (λₘₐₓ ~500 nm), making it a candidate for dye-sensitized solar cells .
  • Key Difference : The extended conjugation and electron-deficient substituents enhance optoelectronic properties compared to the simpler bromoacetyl analog .

Thiophene-Based Bromoacetamides

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

  • Structure : Thiophene ring replaces the phenyl group.
  • Synthesis : Prepared via Gewald reaction followed by acetylation .
  • Reactivity : The sulfur atom in thiophene increases electron density, accelerating nucleophilic substitution at the bromoacetyl site .
  • Applications: Intermediate in synthesizing thieno[2,3-b]pyridines for antimicrobial agents .

Phenoxy Acetamide Derivatives

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide

  • Structure: Phenoxy ether linker with hydroxymethyl and bromo substituents.
  • Bioactivity : Demonstrated anti-inflammatory (IC₅₀ = 12 μM) and analgesic activity in murine models, attributed to COX-2 inhibition .
  • Comparison: The phenoxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the bromoacetylphenyl analog .

2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)

  • Structure: Nitrophenyl acceptor group with phenolic hydroxyl.
  • Optical Properties : Exhibits fluorescence quenching in polar solvents, suggesting applications in pH-sensitive probes .

Halogenated Acetamides with Heterocycles

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • Structure : Combines oxadiazole and bromophenyl moieties.
  • Applications : Acts as a kinase inhibitor (IC₅₀ = 0.8 μM against EGFR) due to the oxadiazole’s ability to chelate metal ions in active sites .

Data Tables

Table 1: Structural and Functional Comparison of Bromoacetyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
N-[2-(2-Bromoacetyl)phenyl]acetamide C₁₀H₁₀BrNO₂ 256.10 Bromoacetyl, acetamide Covalent inhibitor synthesis
N-(2-Benzoylphenyl)-2-bromoacetamide C₁₅H₁₂BrNO₂ 318.17 Benzoyl, bromoacetyl Photodynamic therapy
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S 262.12 Thiophene, bromoacetyl Antimicrobial intermediates
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide C₁₈H₁₉BrNO₃ 388.26 Phenoxy, hydroxymethyl Anti-inflammatory agent

Table 2: Pharmacological and Optical Properties

Compound Name Bioactivity (IC₅₀/EC₅₀) Optical Properties (λₘₐₓ/nm) Key Application
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 12 μM (COX-2) N/A Anti-inflammatory drug lead
N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide N/A 500 Dye-sensitized solar cells
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 0.8 μM (EGFR) N/A Kinase inhibition

Key Research Findings

Reactivity : Bromoacetyl-substituted acetamides exhibit faster alkylation kinetics than chloro or iodo analogs due to bromine’s optimal leaving-group ability .

Biological Activity: Phenoxy acetamides show superior anti-inflammatory activity compared to non-phenoxy derivatives, likely due to improved target binding .

Structural Insights : Crystallographic studies reveal that intramolecular hydrogen bonding in N-(2-benzoylphenyl)-2-bromoacetamide stabilizes the keto form, influencing its photochemical stability .

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